molecular formula C14H12N4O B1445079 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1490865-26-3

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1445079
CAS No.: 1490865-26-3
M. Wt: 252.27 g/mol
InChI Key: WVHSGTDZVPZNQK-UHFFFAOYSA-N
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Description

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound built on the versatile 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry for its diverse biological activities and favorable physicochemical properties . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and fine-tune the selectivity of potential drug candidates . This particular derivative features a pyridin-4-yl moiety and a benzyl aniline group, making it a valuable intermediate for the synthesis of more complex molecules and for probing biological pathways. This scaffold has demonstrated promising pharmacological potential across multiple disease areas. Notably, a closely related structural analog, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, has been identified as a balanced dual-inhibitor of key SARS-CoV-2 viral proteins: the papain-like protease (PLpro) and the spike protein receptor-binding domain (RBD) . PLpro is essential for viral replication and for dysregulating the host immune response, while the spike RBD is critical for viral entry into human cells . Inhibiting these targets can simultaneously block viral replication and restore the host's innate immune defense, positioning 1,2,4-oxadiazole-based compounds as attractive starting points for the development of broad-spectrum antiviral agents . Beyond virology, the 1,2,4-oxadiazole core is found in compounds with documented antimicrobial, anti-inflammatory, and anticancer activities, highlighting its broad utility in drug discovery research . Researchers can utilize this compound as a key building block in organic synthesis or as a core structure for the development of novel therapeutic agents. Its structure is amenable to further functionalization, allowing for structure-activity relationship (SAR) studies and lead optimization programs aimed at improving potency, selectivity, and pharmacokinetic profiles. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-12-4-2-1-3-11(12)9-13-17-14(18-19-13)10-5-7-16-8-6-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHSGTDZVPZNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Amidoxime Intermediate

  • The amidoxime precursor is typically prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride under basic conditions, often facilitated by microwave irradiation or catalysts like MgO or KF to improve efficiency.

  • For the pyridin-4-yl substituent, 4-cyanopyridine can be converted to the corresponding amidoxime.

Step 2: Formation of O-Acylamidoxime

  • The amidoxime is then acylated with an appropriate carboxylic acid derivative bearing the aniline moiety or a protected precursor thereof.

  • Activation of the carboxylic acid can be achieved by coupling reagents such as EDC or T3P or by converting to the acyl chloride.

  • This step forms the O-acylamidoxime intermediate, which is crucial for the subsequent cyclization.

Step 3: Cyclization to 1,2,4-Oxadiazole

  • The O-acylamidoxime undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

  • This cyclization can be promoted by heating (often 50–80 °C) or catalysis with TBAF at room temperature, which is advantageous for sensitive functional groups like aniline.

  • The reaction medium is typically an aprotic solvent such as THF or acetonitrile.

Step 4: Functional Group Manipulation (if necessary)

  • If the aniline group is introduced as a protected derivative, deprotection steps follow the cyclization.

  • Methylene linkage introduction can be achieved via appropriate alkylation or coupling strategies prior to or after oxadiazole formation.

Comparative Data on Preparation Methods

Method Conditions Yield Range Advantages Limitations
Amidoxime + Acyl Chloride + Heat 50–80 °C, organic solvent 35–97% Simple reagents, well-established Requires heating, sometimes harsh conditions
Amidoxime + Activated Ester + Coupling Agents 80 °C, TEA or T3P catalyst 87–97% High yields, easy work-up Expensive coupling agents, moderate reaction time
Microwave-Assisted Cyclization Microwave irradiation, minutes Good yields (varies) Short reaction time, environmentally friendly Requires microwave equipment
TBAF-Catalyzed Cyclization at RT Room temperature, THF or MeCN Quantitative to good Mild conditions, suitable for sensitive groups Limited to O-acylamidoximes, sometimes requires isolation of intermediates
One-Pot NaOH/DMSO Superbase Method Room temperature, 4–24 h 11–90% One-pot, mild conditions Long reaction times, sensitive to –OH or –NH2 groups in substrates
Photoredox Catalysis Visible light, organic dye Moderate (35–50%) Green chemistry, mild conditions Moderate yields, specialized reagents

Research Findings and Notes

  • The use of TBAF as a catalyst for cyclization at room temperature represents a breakthrough in mild synthesis of 1,2,4-oxadiazoles, allowing retention of functional groups such as aniline without degradation.

  • Microwave-assisted methods significantly reduce reaction times and solvent use, aligning with green chemistry principles.

  • The choice of coupling reagent and solvent impacts yield and purification ease; T3P offers excellent yields but is costly, while aqueous or catalyst-free methods are greener but sometimes less efficient.

  • Recent advances in one-pot syntheses and mechanochemical approaches (grinding/milling) promise solvent-free and rapid syntheses but have yet to be fully explored for this specific compound class.

  • The presence of pyridin-4-yl and aniline substituents requires careful control of reaction conditions to avoid side reactions, especially during cyclization and functional group transformations.

Summary Table of Key Preparation Steps for Target Compound

Step Reagents/Conditions Notes
Amidoxime formation 4-Cyanopyridine + Hydroxylamine hydrochloride, base, microwave or catalyst Efficient conversion to pyridin-4-yl amidoxime
Acylation Aniline-containing carboxylic acid derivative + Coupling reagent (e.g., EDC, T3P) or acyl chloride Formation of O-acylamidoxime intermediate
Cyclization TBAF catalyst, room temperature, THF or MeCN Mild, high-yielding ring closure to 1,2,4-oxadiazole
Post-synthesis modification Deprotection or further functionalization as needed Final compound purification and characterization

This comprehensive overview synthesizes the current state of knowledge on preparation methods for this compound, emphasizing mild, efficient, and green synthetic routes based on amidoxime chemistry and modern catalytic cyclizations. The choice of method depends on substrate sensitivity, desired yield, and available resources, with TBAF-catalyzed room-temperature cyclization standing out as a particularly effective approach for this compound class.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing oxadiazole moieties have been extensively studied for their antimicrobial properties. For instance, derivatives similar to 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential :
    • Recent studies indicate that oxadiazole derivatives exhibit promising anticancer activities. For example, related compounds have demonstrated growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% . The structural similarity of these compounds suggests that this compound may also possess similar properties.
  • Biological Assays :
    • Biological assays have confirmed the efficacy of many oxadiazole derivatives in inhibiting cancer cell proliferation and exhibiting cytotoxic effects . The compound's ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Material Science Applications

  • Fluorescent Materials :
    • The incorporation of pyridine and oxadiazole groups in polymers has led to the development of new fluorescent materials. These materials can be utilized in optoelectronic devices due to their unique photophysical properties .
  • UV Absorbing Agents :
    • The stability and absorbance characteristics of oxadiazole derivatives make them suitable for use as UV absorbers in coatings and plastics, enhancing durability against ultraviolet radiation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that compounds with pyridine substituents exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts. The study utilized disc diffusion methods to evaluate effectiveness against various pathogens, showing that the presence of the pyridine ring significantly improved antibacterial properties .

Case Study 2: Anticancer Activity

Research focusing on N-Aryl oxadiazoles demonstrated that modifications at the aniline position could lead to increased anticancer activity. Compounds similar to this compound were tested against multiple cancer lines with promising results in inhibiting cell growth through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyridin-4-yl, methyl-aniline C₁₄H₁₂N₄O 252.28 Potential kinase inhibitor; nucleophilic reactivity for coupling reactions
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline 4-Phenoxyphenyl, N-methyl-aniline C₂₂H₁₈N₄O₂ 370.40 Antimicrobial agent (86% synthetic yield)
4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline 4-Fluorobenzylthio, aniline C₁₅H₁₁FN₃OS 302.90 Intermediate for azo-dye chromenones; mp 104–106°C, 59% yield
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline Thiophen-2-yl, aniline C₁₂H₉N₃OS 243.28 Building block for optoelectronic materials
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline 4-Methoxyphenyl, aniline C₁₅H₁₃N₃O₂ 267.28 Enhanced solubility due to methoxy group
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline 4-Chlorophenyl, aniline C₁₄H₁₀ClN₃O 271.70 Electron-deficient scaffold for agrochemicals
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline Ethyl, nitro-aniline, pyridylmethyl C₁₆H₁₅N₅O₃ 337.33 High steric bulk; potential CNS drug candidate

Key Structural and Functional Differences

Substituent Effects :

  • Electron-Withdrawing Groups : Pyridin-4-yl (in the parent compound) and 4-chlorophenyl (in analog 96898-45-2) enhance electrophilicity, favoring nucleophilic aromatic substitution .
  • Electron-Donating Groups : Methoxy (in BB10-5940) improves solubility and modulates electronic properties for drug delivery .
  • Heteroaromatic Rings : Thiophen-2-yl (in 1018131-83-3) introduces π-conjugation for optoelectronic applications .

Biological Activity: The phenoxyphenyl analog (20b) exhibits antimicrobial activity due to its lipophilic aromatic system . The nitro-substituted analog (D349-3200) may target CNS receptors due to its nitro and pyridylmethyl groups .

Synthetic Yields: Yields range from 59% (fluorobenzylthio analog) to 86% (phenoxyphenyl analog), influenced by steric hindrance and reaction conditions .

Biological Activity

The compound 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline, with a molecular formula of C14H12N4OC_{14}H_{12}N_4O and a molecular weight of 252.27 g/mol, is a derivative of oxadiazole and aniline. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Candida albicans25

These results suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)18
A549 (Lung Cancer)15

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the pyridine and oxadiazole rings enhances its lipophilicity and allows for better penetration into cells. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that the compound effectively inhibited the growth of resistant bacterial strains in vitro, outperforming several standard antibiotics .
  • Anticancer Study : In a xenograft model using human cancer cells implanted in mice, treatment with the compound resulted in significant tumor reduction compared to controls .

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina screens against targets like kinases or GPCRs. Pyridin-4-yl groups show strong π-π stacking with tyrosine residues (binding energy ≤ −8.5 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability (low), guiding lead optimization .

Q. Methodological Approach :

Microsomal Stability Assays : Monitor metabolite formation via LC-MS/MS.

Pharmacokinetic Profiling : Measure AUC (area under the curve) in rodent models.

What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Advanced Research Question
SAR studies focus on:

  • Oxadiazole Modifications : Replacing pyridin-4-yl with pyrimidine reduces potency by 50% .
  • Substituent Effects : Electron-donating groups (e.g., -NH₂) enhance binding to DNA gyrase .

Q. Best Practices :

  • Grow crystals in DMSO/water (1:1) at 4°C.
  • Collect high-resolution data (≤1.0 Å) to resolve subtle conformational changes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 2
Reactant of Route 2
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

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